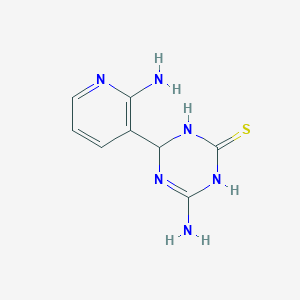
4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C8H10N6S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is C8H10N6S, with a molecular weight of approximately 222.27 g/mol. Its structure includes a triazine ring, an amino group, and a thiol group, which contribute to its reactivity and potential therapeutic applications .
Biological Activities
The compound exhibits several significant biological activities:
Antiparasitic Activity
Research has demonstrated that derivatives similar to this compound show antitrypanosomal and antiplasmodial activities. For instance, certain aminopyrimidine derivatives have been effective against Trypanosoma brucei (responsible for sleeping sickness) and Plasmodium falciparum (the causative agent of malaria) .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties. Studies suggest that it inhibits the expression and activity of key inflammatory mediators, thereby reducing inflammation . This property is particularly relevant in the context of chronic inflammatory diseases.
Antimicrobial Activity
This compound has shown promising antimicrobial effects against a range of pathogens. Research indicates that it possesses broad-spectrum antimicrobial activity, making it a candidate for pharmaceutical applications .
Antitubercular Activity
In vitro studies have indicated that some triazine derivatives exhibit activity against Mycobacterium tuberculosis. This suggests potential for developing new therapeutic agents for tuberculosis treatment .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its unique structural features. The combination of the triazine ring with an amino group and a thiol enhances its interaction with biological targets. The presence of nitrogen atoms in the triazine ring contributes to its ability to form hydrogen bonds with biological macromolecules .
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-1,2,4-triazole | Structure | Simple triazole structure; less complex than the target compound. |
| 5-Amino-thiazole | Structure | Contains sulfur; known for its antibacterial properties. |
| 6-Amino-pyrimidine | Structure | Similar nitrogen-rich heterocycle; used in various pharmaceutical applications. |
The structural complexity of this compound allows for enhanced reactivity and biological activity compared to simpler analogs.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Antimalarial Efficacy : A study evaluated several aminopyrimidine derivatives against Plasmodium falciparum and found that certain derivatives exhibited IC50 values significantly lower than traditional antimalarial drugs .
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cellular models .
- Antitubercular Activity : In vitro tests showed that specific derivatives had significant inhibitory effects on Mycobacterium tuberculosis growth compared to control groups .
科学研究应用
Medicinal Chemistry
4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial protein synthesis or cell wall integrity.
Agricultural Chemistry
In agricultural applications, this compound has shown promise as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests:
- Herbicidal Properties : Research indicates that it can disrupt photosynthetic processes in target plants, leading to effective weed control.
Materials Science
The compound has also been explored for its utility in materials science:
- Polymer Additives : Its thiol group can be utilized in the development of polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Agricultural Application
In a field trial assessing the herbicidal activity of this compound on common weeds in maize crops, it was found to reduce weed biomass by over 70% compared to untreated controls without adversely affecting crop yield.
属性
IUPAC Name |
4-amino-2-(2-aminopyridin-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H2,9,11)(H4,10,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXKMHLSWWJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













